Skepinone-L

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Selectivity

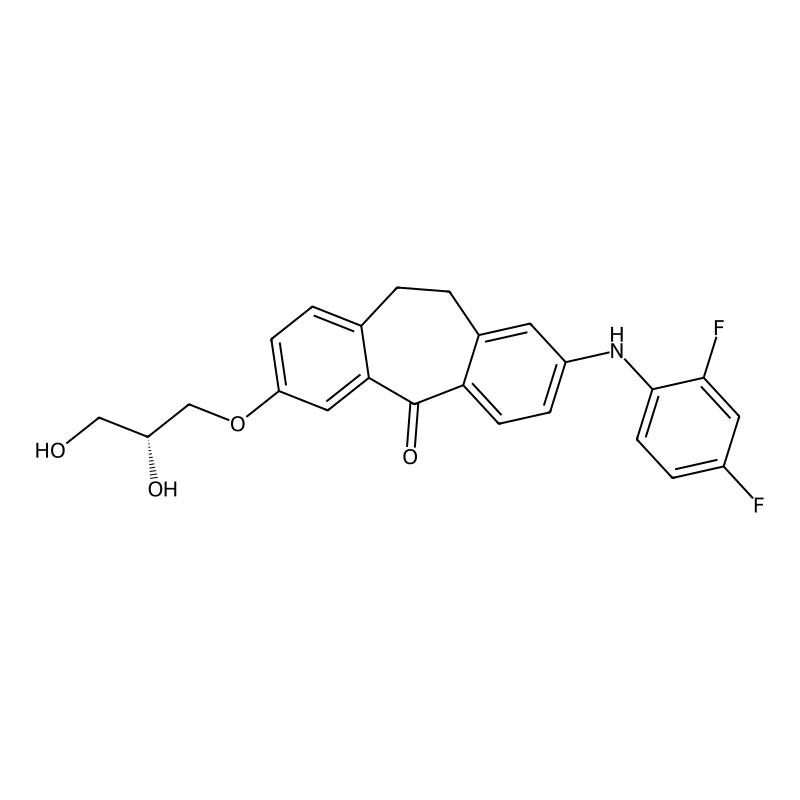

Skepinone-L functions by competitively binding to the ATP-binding pocket of the p38α kinase. The crystal structure of the human p38α/Skepinone-L complex (PDB ID: 3QUE) reveals key interactions: the 2,4-difluorophenyl ring occupies the deep hydrophobic pocket, and the dihydrodibenzo[3,1-[7]annulen-11-one scaffold is positioned near the hinge region, with the (R)-2,3-dihydroxypropyloxy side chain extending towards the solvent front [1].

This binding mode confers excellent selectivity. In kinome-wide profiling, this compound demonstrated high specificity for p38α with minimal off-target interactions, making it a superior probe compared to earlier, less selective p38 inhibitors [2].

Quantitative Biological Activity Data

The table below summarizes key potency and efficacy data for this compound from biochemical, cellular, and in vivo studies:

| Assay System | Measured Effect / Target | IC₅₀ / Value | Key Findings / Context |

|---|---|---|---|

| Biochemical Assay | p38α kinase activity | 5 nM [3] [4] | Foundational measure of direct enzyme inhibition potency. |

| HeLa Cells | Anisomycin-induced HSP27 phosphorylation | ~25 nM [3] [4] | Confirms effective cellular pathway inhibition. |

| Human PBMCs | LPS-induced TNF-α production | 30-50 nM [4] | Potent suppression of key inflammatory cytokine. |

| Human Platelets | CRP-induced HSP27 phosphorylation | Effect at 1 µM [5] | Virtually abolished phosphorylation; impaired platelet activation and thrombus formation. |

| In Vivo (Mouse) | Galactosamine/LPS-induced TNF-α release | 77% inhibition (oral, ~3 mg/kg) [4] | Demonstrates excellent in vivo pharmacodynamic efficacy. |

| In Vivo (Mouse) | Pharmacokinetics (Oral) | Cmax: 240 nM; t₁/₂: ~2 hours [2] [3] | Achieves blood levels well above cellular IC₅₀ values. |

Experimental Protocols for Key Assays

To help you implement and validate these findings, here are detailed methodologies for critical experiments cited in the literature.

1. Assessing p38 Inhibition in Cells via HSP27 Phosphorylation (Western Blot) This protocol is based on experiments performed in HeLa cells and human platelets [5] [3] [4].

- Cell Stimulation & Treatment: Platelets are isolated from fresh human blood and pre-incubated with this compound (e.g., 1 µM) or vehicle for a set period. Cells are then stimulated with an agonist like CRP (1 µg/mL), thrombin, or anisomycin to activate the p38 pathway.

- Protein Extraction and Western Blotting: After stimulation, lyse cells and quantify protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for phospho-HSP27 (Ser82). Total HSP27 or other housekeeping proteins should be probed for loading control.

- Expected Outcome: this compound treatment should result in a dose-dependent reduction in the phospho-HSP27 signal, with an IC₅₀ of approximately 25 nM in HeLa cells and near-complete abolition at 1 µM in platelets.

2. In Vitro Thrombus Formation Assay under Flow (Flow Chamber) This assay evaluates functional consequences of p38 inhibition in platelets [5].

- Blood Perfusion: Fresh human blood, pre-treated with this compound (e.g., 1 µM) or vehicle, is perfused through a flow chamber coated with fibrillar collagen.

- Shear Stress: Perfuse blood at arterial shear rates (e.g., 500 s⁻¹ and 1700 s⁻¹) to simulate physiological conditions.

- Visualization and Analysis: Label platelets with a fluorescent dye (e.g., mepacrine). Use fluorescence microscopy to visualize and quantify thrombus formation in real-time.

- Expected Outcome: this compound treatment should lead to a significant reduction in platelet adhesion and thrombus size and stability compared to the vehicle control.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway through which this compound exerts its effects in platelets, based on the mechanistic insights from the research, and integrates the key experimental steps for validation.

This diagram integrates the p38 MAPK signaling pathway in platelets inhibited by this compound with the key experimental steps for validating its effects, from cell treatment to functional output.

Research Context and Comparison with Next-Generation Inhibitors

While this compound is a powerful research tool, recent developments highlight ongoing efforts to improve p38 targeting. A new class of ultralong-target-residence-time (ULTR) p38α inhibitors has been developed [6].

These type 1.5 binders engage the kinase's HRI and HRII hydrophobic regions and the regulatory spine, resulting in a much longer target residence time compared to this compound. In colorectal cancer models, these ULTR-p38i demonstrated superior and sustained inhibition of p38 downstream signaling, leading to robust monotherapy efficacy—an effect not achieved with this compound [6]. This underscores the therapeutic potential of extending target residence time.

References

- 1. 3QUE: Human p38 MAP Kinase in Complex with ... [rcsb.org]

- 2. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. APExBIO - this compound|P38-MAPK inhibitor,potent and selective|CAS# 1221485-83-1 [apexbt.com]

- 4. This compound | p38 MAPK inhibitor | Mechanism [selleckchem.com]

- 5. This compound, a novel potent and highly selective inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-class ultralong-target-residence-time p38α ... [nature.com]

Available Data on Skepinone-L as a p38 Inhibitor

The search results confirm Skepinone-L's role as a p38 inhibitor, though specific quantitative data is limited. The table below summarizes the available information and a key methodological detail from the research:

| Inhibitor Name | Reported Binding Affinity | Key Interaction Notes | Experimental Context |

|---|---|---|---|

| This compound | Information not found in search results | High inhibitory activity; primarily interacts with hydrophobic residues but lacks hydrogen bonding [1]. | Study involved molecular docking against the p38 MAPK structure (PDB: 5MTX) [1]. |

Established Protocols for p38 Inhibitor Evaluation

While a dedicated protocol for this compound was not found, the following established sequential screening procedures are highly relevant for evaluating compounds like it [2]. This workflow ensures a thorough investigation of a compound's potency, cellular efficacy, and physiological relevance.

A sequential screening workflow for p38 MAPK inhibitor identification and evaluation [2].

Step 1: Isolated Enzyme Assay

- Objective: To conduct a primary evaluation of the compound's direct inhibitory activity on the isolated p38 MAPK enzyme and establish structure-activity relationships (SAR) [2].

- Typical Method: An ELISA-based assay is used to measure the inhibitor's potency in disrupting the kinase activity of p38 [2].

Step 2: Cell-Based Assay

- Objective: To assess the inhibitor's efficacy in a living cellular system, providing initial data on its selectivity and potential toxicity [2].

- Typical Method: A MK2-EGFP translocation assay. Active p38 phosphorylates its substrate MK2, causing it to move from the nucleus to the cytoplasm. An effective p38 inhibitor will block this translocation, which can be quantified via fluorescence imaging [2].

Step 3: Whole-Blood Assay

- Objective: To evaluate the inhibitor's efficacy in a more physiologically relevant environment that accounts for factors like plasma protein binding and cellular permeability [2].

- Typical Method: Using LPS-stimulated human whole blood. The level of inhibition of pro-inflammatory cytokines (e.g., TNFα, IL-1β) is measured, reflecting the compound's ability to function in the presence of blood components [2].

Interpretation of Available this compound Data

The finding that this compound inhibits p38 primarily through hydrophobic interactions without forming strong hydrogen bonds is a significant detail [1]. This characteristic can heavily influence the compound's binding kinetics, selectivity profile, and overall drug-likeness. The lack of hydrogen bonding may contribute to a different selectivity profile compared to inhibitors that form specific, strong interactions with the kinase's hinge region.

References

Chemical and Biochemical Profile

The table below summarizes the core identity and key inhibitory data for Skepinone-L:

| Property | Description / Value |

|---|---|

| Chemical Formula | C₂₄H₂₁F₂NO₄ [1] [2] |

| Molecular Weight | 425.42 g/mol [1] [2] |

| CAS Number | 1221485-83-1 [1] [2] |

| Target | p38α MAPK [1] |

| Mechanism | ATP-competitive inhibitor [3] [2] |

| IC₅₀ (p38α) | 5 nM [1] |

| IC₅₀ (TNF-α) | 40 nM [2] |

| Selectivity | Did not inhibit any of 402 other kinases tested at 1000 nM [2] |

In Vitro and Cellular Activity Data

This compound demonstrates potent activity in cellular models, effectively inhibiting downstream events in the p38 MAPK pathway. The following table details its cellular effects:

| Assay / Readout | Description | IC₅₀ / Effect |

|---|---|---|

| HSP27 Phosphorylation | Concentration-dependent inhibition of HSP27 phosphorylation at Ser82 in HeLa cells [1] [2] | ~25 nM [1] [2] |

| Cytokine Production | Reduction of TNF-α, IL-1β, and IL-10 concentrations [1] | 30 - 50 nM [1] |

| Platelet Function | Abrogates phosphorylation of platelet p38 MAPK substrate Hsp27; impairs secretion and aggregation [1] | Effective at 1 μM [1] |

In Vivo Efficacy

In an in vivo model, oral administration of this compound at approximately 3 mg/kg inhibited Gal/LPS-induced TNF-α release by 77% in mice [1]. This highlights its excellent efficacy and suitability for animal studies.

Experimental Protocols

The methodologies below are reconstructed from the research data on this compound.

Cellular IC₅₀ Determination for Pathway Inhibition

This protocol is used to determine the compound's potency in inhibiting p38 MAPK signaling within cells [1] [2].

- Cell Culture: Maintain HeLa cells under standard conditions.

- Compound Treatment: Treat cells with a concentration range of this compound (e.g., from 1 nM to 1 μM) for a specified pre-incubation period.

- Cell Stimulation: Stimulate the p38 MAPK pathway, often with a stress inducer or cytokine.

- Cell Lysis and Analysis: Lyse cells and analyze lysates via Western Blot.

- Key Readout: Detect levels of phosphorylated HSP27 (at Ser82) and total HSP27.

- Data Calculation: Quantify band intensity, determine the ratio of pHSP27/HSP27 for each concentration, and calculate IC₅₀ via non-linear regression.

In Vivo Model of Inflammation

This protocol assesses the efficacy of this compound in a live animal model of inflammation [1].

- Animal Models: Use mice (e.g., C57BL/6).

- Dosing: Administer this compound orally via gavage at ~3 mg/kg. Include a vehicle-control group.

- Inflammation Induction: After compound administration, induce systemic inflammation by injecting a combination of D-galactosamine (Gal) and lipopolysaccharide (LPS).

- Sample Collection: Collect blood or serum at a defined post-induction peak time point for TNF-α measurement.

- Cytokine Measurement: Measure serum TNF-α levels using an ELISA.

- Data Analysis: Compare TNF-α levels in the this compound treated group versus the vehicle-control group to calculate the percentage of inhibition.

p38 MAPK Signaling Pathway

The diagram below visualizes the p38 MAPK signaling cascade, which is directly inhibited by this compound, and its downstream effects [4].

p38 MAPK Pathway and this compound Inhibition

Molecular Mechanism of Action

This compound functions as a highly selective ATP-competitive inhibitor that binds directly to the ATP-binding pocket of the p38α MAPK enzyme [3] [2] [5]. The molecular structure of this compound (a dibenzosuberone-based compound) enables it to achieve high potency and selectivity [3]. The crystal structure of human p38 MAPK in complex with this compound (PDB ID: 3QUE) provides direct evidence of this binding interaction [5]. By occupying the ATP-binding site, this compound prevents the enzyme from phosphorylating its downstream substrates, such as MAPKAPK-2/3 (MK2/3) and various transcription factors, thereby blocking the propagation of signals that lead to inflammation and other cellular stress responses [1] [4].

References

- 1. This compound | p38 MAPK inhibitor | Mechanism [selleckchem.com]

- 2. This compound | p38 MAPK inhibitor [cellagentech.com]

- 3. This compound is a selective p38 mitogen-activated protein ... [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling [cellsignal.com]

- 5. 3QUE: Human p38 MAP Kinase in Complex with ... [rcsb.org]

p38 MAPK Signaling Pathway and Its Role in Disease

The p38 MAPK pathway is a crucial signaling cascade that regulates cellular responses to stress, inflammation, and genotoxic factors. The diagram below illustrates the core components and cellular responses of this pathway.

p38 MAPK signaling cascade and cellular outcomes.

This pathway is activated by tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β) and is a established driver of pathological processes in autoimmune diseases, neurodegenerative disorders, and cancer [1] [2]. In cancer, p38α MAPK is particularly significant, with elevated levels linked to poor prognosis and highly aggressive disease, making it a promising therapeutic target [1].

Classification and Examples of p38 MAPK Inhibitors

MAPK inhibitors are categorized into six types (I-VI) based on their binding mode and mechanism. Many developmental inhibitors, including potential Type I (ATP-competitive) compounds, have not achieved clinical approval due to selectivity issues and off-target effects [1] [2].

Table 1: Selected p38 MAPK Inhibitors in Research

| Inhibitor Name | Key Characteristics | Experimental Context | Citation |

|---|---|---|---|

| SB203580 | First-generation inhibitor; reduces non-evoked pain behaviors and bone loss. | Mouse model of breast cancer-induced bone pain. | [3] |

| SB 239063 | Second-generation, ATP-competitive inhibitor (IC₅₀ = 44 nM); showed neuroprotective effects. | Rat model of focal cerebral ischemia. | [4] |

| Compound 9i | Benzothiazole derivative; potent p38α inhibitor (IC₅₀ = 0.04 μM). | In vitro study on breast cancer cell lines. | [1] |

| LY2228820 | Well-characterized inhibitor; demonstrates potential in preclinical/clinical studies. | General p38 inhibition research. | [1] |

Experimental Protocols for p38 Inhibitor Evaluation

The methodologies below are consolidated from studies on various p38 inhibitors and can be adapted for profiling Skepinone-L.

In Vitro Kinase Inhibition Assay

This protocol measures the compound's direct ability to inhibit p38α enzyme activity [1].

- Reconstitute Inhibitor: Prepare a 10 mM stock solution of the inhibitor in DMSO and serially dilute in assay buffer.

- Enzyme Reaction: Incubate recombinant p38α MAPK enzyme with ATP and a specific substrate in the presence of varying inhibitor concentrations.

- Detection: Use an ADP-Glo Kinase Assay kit to quantify the amount of ADP produced, which is inversely proportional to kinase activity.

- Data Analysis: Plot the inhibitor concentration against the percentage of enzyme activity to determine the half-maximal inhibitory concentration (IC₅₀).

Cell-Based Antiproliferative Activity (MTT Assay)

This protocol evaluates the inhibitor's effect on cancer cell viability [1].

- Cell Seeding: Plate cancer cell lines (e.g., MCF7 ER+ breast cancer, MDA-MB-231 ER- breast cancer) and a normal control cell line (e.g., L929 mouse fibroblast) in 96-well plates.

- Compound Treatment: Treat cells with a range of inhibitor concentrations for 48-72 hours.

- Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at 570 nm.

- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal growth inhibitory concentration (GI₅₀).

In Vivo Efficacy Model

This protocol assesses the inhibitor's effect on disease progression and pain in a live animal model [3].

- Model Induction: Inject murine breast cancer cells (e.g., 66.1) into the intramedullary space of the mouse femur to model cancer-induced bone pain.

- Drug Administration: Administer the inhibitor (e.g., via intraperitoneal injection) at selected doses. For chronic studies, treatment may begin after pain behaviors are established and continue for several days.

- Pain Behavior Analysis: Quantify non-evoked pain behaviors (flinching and guarding) and evoked hypersensitivity (paw withdrawal threshold to von Frey filaments).

- Disease Progression Analysis: Use radiography and histology to assess tumor-induced bone loss, fracture incidence, and tumor burden.

Research Implications and Future Directions

The dual role of p38 MAPK in regulating apoptosis and the tumor microenvironment makes it a compelling but complex target [5]. Overcoming the challenges of target selectivity and toxicity that have hindered earlier inhibitors is a primary focus. Promising strategies include developing Type V inhibitors that target both the ATP pocket and a unique allosteric site, potentially leading to greater selectivity and efficacy [1].

References

- 1. Development of Potent Type V MAPK Inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Function and inhibition of P MAP 38 : Targeting... kinase signaling [pubmed.ncbi.nlm.nih.gov]

- 3. of Inhibition -MAPK p attenuates breast cancer... 38 signaling pathway [molecularpain.biomedcentral.com]

- 4. SB 239063, a Second-Generation p38 Mitogen-Activated ... [sciencedirect.com]

- 5. Frontiers | Mechanisms of the JNK/ p MAPK 38 in... signaling pathway [frontiersin.org]

Skepinone-L TNF-alpha inhibition IC50

How to Approach the Missing Data

The absence of a specific Skepinone-L IC50 value in the literature indicates this may be an unpublished or proprietary finding. Your next steps could include:

- Consult Specialized Databases: Search patent literature or commercial chemical supplier databases (e.g., Santa Cruz Biotechnology, MedChemExpress) which sometimes contain proprietary biological activity data [1].

- Experimental Determination: If this compound is available, you can determine the IC50 value yourself using the validated experimental protocols below.

Experimental Framework for TNF-α Inhibition

The core methodology for determining small molecule TNF-α inhibition involves a combination of computational prediction and experimental validation [2]. The workflow integrates several key stages, as shown in the following diagram:

Experimental workflow for identifying and validating TNF-α inhibitors.

Key Experimental Protocols

1. In Vitro TNF-α Inhibition Assay (L929 Cell-Based Bioassay)

This method measures the ability of a compound to protect cells from TNF-α-induced cytotoxicity [3].

- Cell Line: Mouse fibroblast L929 cells (ATCC CCL-1) [3].

- Principle: TNF-α is cytotoxic to L929 cells in the presence of the transcription inhibitor actinomycin D. A protective inhibitor reduces cell death [3].

- Procedure:

- Seed L929 cells in a 96-well plate and incubate overnight.

- Pre-incubate with various concentrations of this compound.

- Add human TNF-α (e.g., WHO International Standard) and actinomycin D.

- Incubate for 18-24 hours, then assess cell viability using MTT or similar assay.

- Include controls: cell-only (max viability), TNF-α only (min viability), and a reference inhibitor (e.g., SPD304 or an anti-TNF-α antibody) [3] [2].

2. IC50 Calculation and Data Analysis

The IC50 represents the compound concentration that confers 50% protection against TNF-α-induced cytotoxicity.

- Model: Fit the dose-response data to a four-parameter logistic (4PL) model to determine the IC50 value [4].

- Equation:

Y = Min + (Max - Min) / (1 + (X/IC50)^HillCoefficient)where Y is the response (cell viability) and X is the inhibitor concentration [4]. - Software: Use specialized tools like the AAT Bioquest IC50 calculator for accurate curve fitting [4].

Molecular Mechanisms of TNF-α Inhibition

Small molecule inhibitors like this compound typically function by directly binding to TNF-α, preventing its interaction with receptors, unlike larger biological drugs. The following diagram illustrates the key pathways involved.

Mechanism of small molecule inhibition of TNF-α signaling.

Comparison of TNF-α Inhibitor Classes

The table below contrasts the different classes of TNF-α inhibitors, highlighting the position of small molecules like this compound.

| Inhibitor Class | Examples | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Monoclonal Antibodies | Infliximab, Adalimumab [3] | Bind with high specificity to soluble and transmembrane TNF-α [3]. | High molecular weight; injection only; risk of immunogenic side effects [3]. |

| Soluble Receptor Fusion | Etanercept [3] | Acts as a "decoy receptor" for TNF-α [3]. | |

| Peptide-Based | OB1, OB2 [3] | Mimic receptor interfaces to block TNF-α binding [3]. | Lower cost than mAbs; target specificity can be an issue [3]. |

| Small Molecules | This compound, SPD304 [2] | Binds at the dimer interface of TNF-α, promoting dissociation and stabilizing the inactive form [2]. | Potential for oral bioavailability; generally lower molecular weight [2]. |

References

- 1. -α TNF | CAS 1049741-03-8 | SCBT - Santa Cruz Biotechnology Inhibitor [scbt.com]

- 2. Identification of potential TNF-α inhibitors: from in silico to in ... [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity [pmc.ncbi.nlm.nih.gov]

- 4. Calculator | AAT Bioquest IC 50 [aatbio.com]

Application Notes: Skepinone-L in Platelet Activation Studies

Detailed Methodologies for Thrombus Formation Assays

The following protocols are adapted from recent, peer-reviewed studies that provide comprehensive details on quantitative thrombus analysis.

Protocol 1: Multi-Parameter Thrombus Assessment on Microspot Arrays

This protocol enables systematic screening of platelet function on a wide variety of adhesive surfaces [1].

- 1. Surface Coating: Degreased glass coverslips are coated with an array of microspots (diameter: 1,000 µm, separation: 2,000 µm). The array includes proteins like collagens I and III, fibrinogen, fibronectin, laminin, vWF, and collagen-mimetic peptides (e.g., GFOGER). Bovine Serum Albumin (BSA) is used as a negative control. Coating concentrations are optimized beforehand to ensure protein binding and optimal platelet adhesion.

- 2. Blood Preparation: Whole blood is collected in sodium citrate and used the same day. Platelets are fluorescently labeled by adding 3,3′dihexyloxacarbocyanine iodide (DiOC6) at a concentration of 1 µM.

- 3. Perfusion Setup: The coated coverslip is mounted in a parallel-plate perfusion chamber. The DiOC6-labeled whole blood is perfused through the chamber at a defined arterial wall shear rate of 1,600 s⁻¹ for a set period (e.g., 4-5 minutes).

- 4. Real-Time & End-Stage Imaging:

- Real-time adhesion is captured using sequential fluorescence microscopy during blood flow.

- End-stage analysis is performed using confocal microscopy to capture z-stacks for thrombus volume measurement.

- Platelet activation is quantified via immunofluorescence after staining with FITC-anti-fibrinogen mAb (for αIIbβ3 activation), FITC-anti-CD62P mAb (for P-selectin expression), or AF647-annexin A5 (for procoagulant activity) [1].

Protocol 2: Real-Time Visualization in Medical Devices using OCT

This protocol is designed to non-invasively monitor thrombus formation at interfaces within medical devices, such as connectors and tubes [2].

- 1. System Setup: A closed 50-mL circulation system is assembled, isolated from ambient air. The system includes a roller pump, compliant reservoir, and test sections with connector-tube interfaces. The luminal surfaces are coated with 2-methacryloyloxyethyl phosphorylcholine (MPC) to provide a standardized, anti-thrombogenic background.

- 2. Blood Preparation: Porcine blood is drawn into heparinized blood bags (5.2 IU/mL heparin) to achieve an activated clotting time of ~200 seconds. The blood is maintained at 37°C in a water bath.

- 3. Imaging & Data Acquisition: An Optical Coherence Tomography (OCT) device with a center wavelength of 1330 nm is used for visualization. The system provides a spatial resolution of 0.01 mm and is focused on the connector-tube interfaces. The mean flow rate and pressure are typically set to 100 mL/min and 70 ± 2 mm Hg, respectively, to mimic clinical conditions.

- 4. Image Analysis: Areas with no time-dependent variation in light scattering are identified as thrombi. The thrombus area is quantified over time from the cross-sectional OCT images [2].

Protocol 3: Quantitative Analysis in a Stenosis Microfluidic Model

This method uses image analysis to quantify thrombus growth in microchannels with defined stenosis, correlating it with wall shear rate [3].

- 1. Chip Fabrication: Microchannels with a circular or elliptical cross-section and defined stenosis percentages (e.g., 71.2% and 83.73%) are fabricated in PDMS using thermal expansion molding.

- 2. Surface Preparation: To promote platelet adhesion, channels are incubated with 1 mg/mL collagen (Type I) at 22°C for over 8 hours. Before the experiment, channels are rinsed with 1X PBS.

- 3. Blood Perfusion: Whole blood is collected in citrate and recalcified immediately before the experiment by mixing with 0.25 M CaCl₂ in a 10:1 volume ratio. The recalcified blood is perfused through the collagen-coated chip at a constant flow rate (e.g., 3 mL/h) using a syringe pump.

- 4. Image Post-Processing:

- Images are captured in real-time with a digital microscope.

- Contrast and brightness are increased to highlight the thrombus.

- Images are converted to grayscale and then binarized using a set threshold in ImageJ software.

- The thrombus area is calculated as the ratio of the white (thrombus) area to the total area of the channel in the binary image, and this process is repeated at regular intervals [3].

Quantitative Data from Thrombus Assays

The table below summarizes key quantitative parameters from the referenced assays, which are critical for experimental design and data interpretation.

| Assay Parameter | Protocol 1 [1] | Protocol 2 [2] | Protocol 3 [3] |

|---|---|---|---|

| Wall Shear Rate | 1,600 s⁻¹ (arterial) | Clinical flow conditions | 7,602 s⁻¹ and 29,850 s⁻¹ (stenosis-dependent) |

| Flow Rate | Not specified | 100 mL/min | 3 mL/h |

| Thrombus Quantification | Thrombus volume (z-stacks), surface coverage | Thrombus cross-sectional area (mm²) | Thrombus area growth over time |

| Key Outputs | Fibrinogen binding, P-selectin expression, Annexin A5 binding | Location-specific thrombus size (e.g., 0.637 mm² at outlet) | Growth rate, slope changes indicating adhesion/aggregation phases |

| Surface Chemistry | Multi-protein microspots | MPC-coated polyurethane/PVC | Collagen Type I coated PDMS |

| Imaging Technique | Confocal/fluorescence microscopy | Optical Coherence Tomography (OCT) | Bright-field microscopy with post-processing |

Thrombus Formation Assay Workflow

The following diagram synthesizes the key experimental stages common to these advanced thrombus formation assays:

Application to Skepinone-L Research

To investigate the effects of this compound on thrombus formation using these protocols, you would integrate the compound into the established workflows:

- Treatment Groups: Include both vehicle control and This compound-treated samples. This compound can be pre-incubated with blood before perfusion or included in the perfusion medium.

- Mechanistic Insight: As a p38 MAPK inhibitor, this compound is expected to modulate platelet activation pathways. The multi-parameter assessment (Protocol 1) would be particularly valuable for detecting changes in P-selectin expression, fibrinogen binding, and procoagulant activity.

- Data Comparison: Compare all quantitative outputs—such as thrombus size, volume, growth rate, and activation markers—between the control and treated groups to determine the inhibitory potential of this compound.

References

The Rationale for p38 MAPK Inhibition in RA

Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation, hyperplasia, and subsequent destruction of articular cartilage and bone [1] [2]. The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling node that regulates the production of multiple pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are critically involved in RA pathogenesis [3].

Skepinone-L is a well-characterized, highly selective ATP-competitive inhibitor of p38α MAPK. While not explicitly detailed in the search results for RA models, its potential therapeutic value lies in disrupting this key inflammatory cascade, thereby reducing cytokine-driven synovitis and tissue damage.

Standard RA Animal Models for Preclinical Testing

Animal models are indispensable for understanding RA pathogenesis and evaluating new therapeutics. The table below summarizes the most common induced models used in RA research, which would be relevant for testing a compound like this compound.

| Model Name | Induction Method | Key Immune Mediators | Shared Pathological Features with Human RA |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) [1] | Immunization with type II collagen (CII) in Complete Freund's Adjuvant (CFA). | CII-specific T & B cells, TNF-α, IL-1β, IL-6, IL-17, IL-23 [1] | Symmetric joint involvement, synovitis, pannus formation, cartilage/bone destruction [1] |

| Collagen Antibody-Induced Arthritis (CAIA) [1] | Injection of a cocktail of anti-CII monoclonal antibodies. | Neutrophils, macrophages, immune complexes, IL-1β, IL-6, TNF-α [1] | Synovitis, pannus formation, cartilage/bone destruction [1] |

| Antigen-Induced Arthritis (AIA) [1] | Intra-articular injection of an antigen (e.g., methylated BSA) into a pre-sensitized animal. | T cells, IL-23, IL-17 [1] | Localized, rapid-onset inflammation, complement activation, cartilage destruction [1] |

Proposed Experimental Workflow for this compound

The following diagram outlines a logical, step-by-step workflow for evaluating the efficacy of this compound in an RA model, from in vitro validation to in vivo assessment.

Key Experimental Protocols

Based on standard methodologies for the CIA model and p38 MAPK research, here are detailed protocols for core experiments.

Induction of Collagen-Induced Arthritis (CIA) and Treatment

- Animals: Use 8-12 week old DBA/1J male mice, which are genetically susceptible.

- Immunization:

- Dissolve bovine or chicken type II collagen (CII) in 0.1 M acetic acid (2 mg/mL) overnight at 4°C.

- Emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA).

- On Day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

- Booster Immunization: On Day 21, administer a booster injection with CII emulsified in Incomplete Freund's Adjuvant (IFA) using the same method.

- Treatment: Initiate this compound treatment upon the first visual signs of arthritis (clinical score ≥1). A typical dose could be 10-50 mg/kg, administered daily via oral gavage. Include vehicle-treated control groups.

Clinical and Histopathological Scoring

- Clinical Arthritis Scoring: Monitor mice 2-3 times per week and score each paw from 0 to 4:

- 0: No swelling.

- 1: Slight swelling and erythema.

- 2: Mild swelling and erythema.

- 3: Pronounced swelling and erythema.

- 4: Maximal swelling, erythema, and joint rigidity.

- Histopathological Analysis:

- At study endpoint, collect hind paws and fix in 4% paraformaldehyde.

- Decalcify in EDTA for 2 weeks.

- Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for overall inflammation and Safranin-O for cartilage integrity.

- Score sections for synovitis (0-3), cartilage erosion (0-3), and bone resorption (0-3).

Future Research Directions

To build a comprehensive application note for this compound, future work should focus on:

- Dose-Response Studies: Establishing the minimum effective dose and maximum tolerated dose across different RA models.

- Therapeutic Window: Comparing efficacy when treatment is started pre-onset (prophylactic) vs. post-onset (therapeutic) of arthritis.

- Biomarker Analysis: Validating target engagement by measuring phospho-p38 levels in joint tissues and correlating with cytokine reduction.

- Combination Therapy: Investigating the potential of this compound alongside standard DMARDs like Methotrexate.

References

Skepinone-L Application Data in Cell Culture

The table below summarizes the concentration and context of Skepinone-L use in cell culture models from recent research:

| Cell Type/Model | SKL Concentration | Treatment Duration | Experimental Purpose/Context | Key Findings | Source |

|---|---|---|---|---|---|

| KAP2D CRC cell line (mouse) | 10 µM | 1 hour (for Western blot) | Test ability to inhibit p38α signaling; monotherapy efficacy. | Failed to inhibit p38α downstream signaling; induced p38α-MK2 hyperactivation; weak induction of cell death. | [1] |

| KAP organoids (mouse) | Up to 10 µM | 72 hours (viability assay) | Evaluate cell death induction as monotherapy. | Only a very weak induction of cell death, even at high concentrations. | [1] |

| KAP organoid-based syngeneic mouse model | 50 mg/kg | In vivo (therapeutic efficacy) | Compare therapeutic efficacy with a novel p38α inhibitor. | Showed limited therapeutic efficacy in vivo. | [1] |

Experimental Context and Methodologies

The cited research provides insights into how this compound was used within broader experimental workflows:

- Cell Culture and Treatment: The study used a murine colorectal cancer (CRC) cell line (KAP2D) and patient-derived CRC organoids (KAP). Cells were treated with this compound, typically at 10 µM, to assess its effects. Viability assays on organoids were conducted over 72 hours [1].

- Analysis of p38α Signaling: To evaluate the inhibitory efficacy of SKL, researchers performed Western blot analysis on treated KAP2D cells. They probed for phosphorylated (active) forms of p38α and its downstream targets, including MK2, Hsp27, Atf2, and Elk1. The study found that SKL treatment unexpectedly led to hyperactivation of the p38α-MK2 pathway and failed to suppress downstream signaling [1].

- In Vivo Modeling: For in vivo testing, a syngeneic mouse model was established by subcutaneously injecting KAP organoids. Mice were treated with SKL at 50 mg/kg to compare its therapeutic effect against a novel p38α inhibitor. SKL showed only limited efficacy in this model [1].

Interpreting the Data and Practical Guidance

The provided data and its context are crucial for planning your experiments.

- Concentration Guidance: The in vitro concentration of 10 µM is a validated starting point for testing SKL in cell-based systems. The in vivo dose of 50 mg/kg in mice can serve as a reference for animal studies [1].

- Critical Consideration: A key finding from the source research is that this compound, as a type I p38α inhibitor, may lead to paradoxical pathway activation and demonstrate insufficient efficacy, particularly in CRC models [1]. Your experimental outcomes may vary depending on the cell type and disease model you are using.

- Recommended Workflow: The diagram below outlines a general experimental workflow for testing a p38α inhibitor like SKL in a cell culture model, incorporating the key analyses performed in the cited study.

Key Conclusions for Researchers

- Established Benchmarks: The concentration of 10 µM for in vitro work and 50 mg/kg for in vivo studies in mice are concrete values you can use to design your experiments with this compound.

- Potential Limitations: Be aware of the potential for compensatory p38α-MK2 hyperactivation and limited efficacy as a monotherapy, as reported in specific CRC models [1].

- Protocol Gaps: The searched literature confirms the use of standard techniques (e.g., Western blot, viability assays) but does not contain a complete, step-by-step protocol for this compound use. You will need to adapt general cell culture and molecular biology techniques.

References

A Standard Workflow for Determining Drug Solubility

Since compound-specific data was not available, the following diagram outlines a standard experimental protocol for determining the equilibrium solubility of a drug candidate, based on established pre-formulation practices [1]. You can adapt this workflow for Skepinine-L.

Properties of Common Pharmaceutical Solvents

When developing a protocol for Skepinone-L, the choice of solvent is critical. The table below compares key properties of Dimethyl Sulfoxide (DMSO) and Ethanol, which are often used for solubility studies and preparing stock solutions [1] [2] [3].

| Property | DMSO | Ethanol |

|---|---|---|

| Chemical Formula | (CH₃)₂SO | C₂H₅OH |

| Polarity | Polar aprotic | Polar protic |

| Water Miscibility | Miscible | Miscible |

| Typical Use | High-throughput screening; stock solutions for in vitro assays [2]. | Common co-solvent for purification and formulation; used in aqueous mixtures [3]. |

| Key Advantages | Dissolves both polar and non-polar compounds; high boiling point reduces evaporation [2]. | Frequently used in pharmaceutical formulations; considered safe for certain preparations [3]. |

| Important Considerations | Can penetrate biological membranes; may affect cell viability in assays; difficult to remove via evaporation [2]. | Less toxic than other organic solvents like methanol; its concentration in aqueous mixtures directly impacts solubility [3]. |

How to Proceed with this compound

In the absence of specific data, you can establish the solubility profile for this compound through practical experimentation.

- Initial Testing: Follow the generalized workflow above. Prepare a saturated solution of this compound in pure DMSO and pure ethanol by adding an excess of the compound to a small volume (e.g., 2-4 mL) of the solvent [1]. Agitate the mixture for at least 24 hours to reach equilibrium.

- Analysis: After equilibration, centrifuge or filter the mixture to separate undissolved solid. Analyze the concentration of this compound in the supernatant using a precise analytical method like High-Performance Liquid Chromatography (HPLC) [1] [3].

- Solvent Mixtures: If solubility in a single solvent is insufficient, explore binary aqueous mixtures (e.g., ethanol-water). The Jouyban-Acree model can help mathematically describe and predict solubility in these mixtures [3].

References

Skepinone-L working solution preparation

Chemical Properties & Solubility Data

Understanding the fundamental properties of Skepinone-L is the first step in planning your solution preparation. The key data is summarized in the table below.

| Property | Specification / Value | Source / Notes |

|---|---|---|

| CAS Number | 1221485-83-1 | [1] |

| Molecular Formula | C24H21F2NO4 | [1] |

| Molecular Weight | 425.42 g/mol | [1] |

| Physical Form | Powder | [1] |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 117.53 mM) | Saturation point unknown; stock solution solvent [1] |

| Solubility in Water | < 0.1 mg/mL (practically insoluble) | Aqueous working solutions require dilution from DMSO stock [1] |

Recommended Protocol for Working Solution Preparation

Based on its properties, this compound working solutions are typically prepared from a concentrated stock solution in DMSO, which is then diluted into an aqueous buffer.

The following workflow outlines the core steps for preparing a this compound working solution.

Materials & Reagents

- This compound powder [1]

- High-Purity DMSO (anhydrous, cell culture grade if used for cellular assays)

- Aqueous Buffer (e.g., PBS, cell culture medium) - must be compatible with the final application and tolerate the final DMSO concentration.

- Equipment: Analytical balance, microcentrifuge tubes, pipettes, vortex mixer, sonicator (optional).

Step-by-Step Procedure

- Stock Solution Preparation: Weigh the desired mass of this compound powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM). Note: The supplier reports solubility of at least 50 mg/mL (117.53 mM) in DMSO [1].

- Aliquoting and Storage: Divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C in a desiccator to protect from moisture and degradation [1].

- Working Solution Preparation:

- Thaw a stock aliquot at room temperature before use. Avoid repeated freeze-thaw cycles [1].

- Briefly vortex the tube to ensure the solution is homogeneous and no material has precipitated.

- Dilute the stock solution into your pre-warmed aqueous buffer or cell culture medium to achieve the final working concentration. Gently mix by pipetting or inverting the tube.

- Immediate Use: It is recommended to prepare and use the working solution on the same day for optimal results and compound stability [1].

Critical Application Notes & Troubleshooting

- Solubility Issues: If you encounter solubility problems when reconstituting dried-down material, the supplier suggests dropwise addition of 50 mM ammonium hydroxide or concentrated phosphate-buffered saline (2.5x PBS, pH 7.4) to bring the compound into solution [2].

- DMSO Final Concentration: As a general rule, the final concentration of DMSO in cell-based assays should not exceed 0.1-1.0% to minimize cytotoxicity. Calculate your dilutions accordingly.

- Stability Considerations: While stock solutions can be stored for several months at -20°C, the stability of this compound in aqueous working solutions over time has not been thoroughly characterized, reinforcing the need for same-day preparation [1].

Disclaimer

This protocol is intended for research and development purposes only. It synthesizes specific supplier data with standard laboratory practices for handling biochemical compounds. You should validate and optimize this protocol within the context of your specific experimental system.

References

Experimental Protocol for In Vitro Thrombus Formation under Flow

This protocol outlines the steps for assessing thrombus formation using parallel-plate flow chambers or microfluidic devices, a method instrumental in studying platelet function and the screening of novel antiplatelet drugs [1].

Principle

The assay recreates key conditions of arterial thrombosis by perfusing whole blood over a thrombogenic surface (e.g., collagen) under controlled shear stress. This process allows for the real-time observation of the main stages of thrombus formation: platelet tethering, adhesion, activation, and aggregation [1] [2]. The addition of fluorescent labels enables the quantification of thrombus size and morphology.

Materials and Equipment

- Blood Collection: Venous blood drawn into anticoagulant (e.g., 3.2% sodium citrate).

- Flow Chamber System:

- Thrombogenic Surface: Glass coverslips or microchannels coated with fibrillar Type I collagen (e.g., Horm collagen). For enhanced relevance, collagen can be combined with Tissue Factor (TF) [1].

- Imaging and Analysis:

- Inverted epifluorescence or confocal microscope.

- Camera for time-lapse recording.

- Image analysis software (e.g., ImageJ).

- Buffers and Reagents:

- HEPES-buffered saline (HBS) or Tyrode’s buffer.

- Calcium chloride solution (to recalcify blood).

- Fluorescent dye (e.g., mepacrine for platelet labeling).

- Test compound (e.g., Skepinone-L, reconstituted in DMSO).

Procedure

Step 1: Coating the Flow Chamber

- Coat the glass coverslip or microchannel with fibrillar Type I collagen (100 µg/mL) for at least 1 hour at room temperature.

- Block the surface with a protein-free buffer (e.g., 1% BSA in HBS) for 30 minutes to prevent non-specific adhesion.

- Assemble the flow chamber and connect it to the perfusion system.

Step 2: Blood Preparation and Treatment

- Collect whole blood from healthy human donors into sodium citrate via venipuncture.

- Incubate the blood with a fluorescent dye (e.g., 10 µM mepacrine) for 10 minutes at 37°C in the dark.

- Treatment: Divide the labeled blood into aliquots.

- Vehicle Control: Add DMSO at the same final concentration as the drug-treated samples.

- Drug Treatment: Incubate blood with this compound at desired concentrations (e.g., 1-10 µM) for 15-30 minutes at 37°C prior to perfusion.

Step 3: Perfusion Experiment

- Mount the coated and assembled flow chamber on the microscope stage.

- Pre-perfuse the chamber with HBS buffer containing 2 mM CaCl₂ to establish flow and recalcify the system.

- Switch the flow to draw the prepared blood through the chamber. For arterial conditions, a wall shear rate of 1000 to 1500 s⁻¹ is typical [3].

- Perfuse blood for 3-10 minutes while recording fluorescent images or videos at multiple locations along the thrombogenic surface.

Step 4: Data Acquisition and Analysis After perfusion, analyze the recorded images. Common quantitative parameters are summarized in the table below.

| Parameter | Description | How to Measure |

|---|---|---|

| Surface Coverage (%) | Percentage of area covered by fluorescent platelets. | Threshold and analyze final image frame [5]. |

| Thrombus Volume | Total volume of 3D platelet aggregates. | Analyze 3D reconstructions from z-stack images (confocal) or infer from fluorescence intensity [3]. |

| Occlusion Time (OT) | Time until flow channel is fully blocked. | Measure pressure increase over time (e.g., with T-TAS) [4]. |

| AUC (Area Under the Curve) | Integrated measure of thrombus formation over time. | Calculate from flow pressure curve (T-TAS) or fluorescence intensity curve [4]. |

Workflow Diagram

The following diagram illustrates the key steps of the experimental protocol.

Application Notes for this compound

When adapting the general protocol for this compound, consider the following points:

- Scientific Rationale: p38 MAPK is involved in platelet activation and the secretion of pro-inflammatory and pro-thrombotic mediators. This compound, a potent and selective ATP-competitive inhibitor of p38 MAPK, is therefore a candidate to impair thrombus growth and stability.

- Experimental Design:

- Dose-Response: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to establish the IC₅₀ for its antithrombotic effect.

- Pre-incubation: Include a pre-incubation step of 15-30 minutes for the inhibitor to take effect before perfusion.

- Controls: Always include a vehicle control (DMSO) and, if possible, a positive control (e.g., a known antiplatelet agent like Abciximab) [5].

- Advanced Models: To increase the pathophysiological relevance of your assay, consider using more advanced models described in the literature, such as:

- Cell-Derived Matrices: Use matrices produced by vascular smooth muscle cells instead of pure collagen [1].

- Atherosclerotic Plaque Homogenates: Coat chambers with homogenates from human plaques to mimic the complex surface of a ruptured plaque [1].

- "Vessel-on-a-Chip": Incorporate vascular endothelial cells into the microfluidic system to create a more biologically relevant environment [1].

Conclusion

This protocol provides a robust framework for investigating the effects of this compound on thrombus formation under flow. The key to a successful experiment lies in the careful preparation of the thrombogenic surface, strict control of hemodynamic conditions, and the use of appropriate quantitative image analysis. By integrating this compound into the established and highly adaptable flow chamber methodology, you can systematically elucidate its potential role as an antithrombotic agent.

References

- 1. Modelling arterial thrombus formation in vitro - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. In vitro flow based systems to study platelet function and ... [sciencedirect.com]

- 3. Flow chamber and microfluidic approaches for measuring ... [pmc.ncbi.nlm.nih.gov]

- 4. The Use of Total Thrombus Formation Analysis System as ... [mdpi.com]

- 5. Qualitative classification of thrombus images as a way to... | PLOS One [journals.plos.org]

Protocol for Evaluating Inhibitors of Platelet Aggregation

This protocol outlines the steps for evaluating the effects of potential inhibitors on in vitro platelet aggregation, based on established methods used in platelet research [1] [2] [3].

Platelet-Rich Plasma (PRP) Preparation

- Blood Collection: Draw blood from a suitable model (e.g., human, canine, or rabbit) using a needle and syringe. Anticoagulate immediately by mixing with one volume of 3.8% trisodium citrate for every nine volumes of blood [1].

- Centrifugation: Centrifuge the citrated blood at 100 × g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant is the PRP [1] [3].

- Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 × g for 10 minutes) to obtain platelet-poor plasma (PPP). PPP is used to calibrate the aggregometer [1].

Pre-incubation with Inhibitor

- Incubate the PRP sample with the test inhibitor (e.g., a polyamine like spermine) for a set period, typically 3-5 minutes, before adding the aggregation agonist [1] [2]. This allows the compound to interact with the platelets.

Induction of Aggregation and Data Acquisition

- Agonist Addition: Introduce a platelet agonist to the PRP. Common agonists and their working concentrations include:

- Measurement: Monitor the aggregation response for 5-10 minutes using a lumi-aggregometer. The instrument measures the increase in light transmission as platelets aggregate [1].

Data Analysis

- Quantify the maximum percentage of aggregation achieved in the treatment group and compare it to the control (untreated) group to calculate the percentage of inhibition [2].

The workflow below summarizes the main steps of the protocol:

Quantitative Data from Polyamine Studies

The table below summarizes quantitative data on the anti-aggregatory effects of polyamines, which can serve as a reference for expected outcomes in inhibitor studies.

| Polyamine | Test Model | Agonist Used | Effective Concentration | Reported Inhibition | Source |

|---|---|---|---|---|---|

| Spermine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |

| Spermine | Rabbit PRP (Hypercholesterolemic) | ADP (2.5 µM) | 10 µM | ~54% | [2] |

| Spermidine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |

| Putrescine | Rabbit PRP (Normal) | ADP (2.5 µM) | 10 µM | ~75% | [2] |

| Spermine | Canine PRP | Arachidonic Acid (0.5 mg/mL) | 1.0 mM | ~100% | [1] |

| Spermine | Canine PRP | Collagen (2 µg/mL) | 1.0 mM | ~80% | [1] |

Mechanism of Action Insights

Understanding how an inhibitor affects platelet activation pathways is crucial. The following diagram illustrates key mechanisms by which polyamines like spermine are known to interfere with platelet function, which may provide a template for investigating your compound of interest.

Based on the literature, the mechanisms of action for established inhibitors include:

- Inhibition of Key Enzymes: Spermine can inhibit phospholipase C (PLC) activity, a key early step in the signal transduction cascade triggered by agonists like thrombin. This leads to reduced production of inositol phosphates (IP3) and diacylglycerol (DAG), which in turn diminishes calcium release and protein kinase C (PKC) activation [4] [3].

- Interference with Agonist-Receptor Binding: For specific agonists like thrombin, spermine may inhibit platelet activation by interfering with the binding of thrombin to its receptor on the platelet surface [4].

- Disruption of Platelet-Platelet Interaction: Polyamines can inhibit the final step of aggregation—platelet-platelet attachment—possibly by affecting the function of endogenous platelet lectins or fibrinogen binding, which is a mechanism common to various agonists [1] [4].

Suggestions for Further Research

Since direct information on Skepinone-L is unavailable, you might find these approaches helpful:

- Explore Broader Literature: this compound is a known potent and selective inhibitor of p38 MAPK. Its effect on platelet aggregation may be studied in the context of p38 MAPK's role in platelet signaling. I suggest searching specifically for "p38 MAPK inhibitor platelet" or "this compound" in PubMed and Google Scholar.

- Contact Manufacturers: Reach out to the chemical suppliers or manufacturers that sell this compound. They may have technical data sheets or application notes that are not published in journal articles.

- Adapt Existing Protocols: The detailed protocol provided above, which is standard in the field, can be directly adapted to test this compound by simply substituting it as the inhibitor in the pre-incubation step.

References

- 1. Effect of polyamines on in vitro platelet aggregation and ... [sciencedirect.com]

- 2. Inhibition of platelet aggregation by putrescine, spermidine, ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Platelet Aggregation by Putrescine ... [sciencedirect.com]

- 4. Differential Effects of Spermine on Aggregation, Inositol ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Skepinone-L Mediated Inhibition of HSP27 Phosphorylation for Drug Discovery Research

Introduction to HSP27 Phosphorylation and Therapeutic Significance

Heat shock protein 27 (HSP27), encoded by the HSPB1 gene, is a multifunctional molecular chaperone that plays crucial roles in cellular stress response, cytoskeletal organization, and apoptosis regulation. HSP27 undergoes reversible phosphorylation primarily at three conserved serine residues (Ser-15, Ser-78, and Ser-82), which dramatically alters its structure and function [1]. Under basal conditions, HSP27 exists as large oligomeric complexes (200-800 kDa) that function as ATP-independent chaperones. Upon phosphorylation, these large complexes dissociate into smaller oligomers (dimers to tetramers) that exhibit altered client protein binding specificities [1] [2]. This phosphorylation-dependent structural transition enables HSP27 to participate in diverse cellular processes, including actin cytoskeleton remodeling, cell migration, signal transduction, and anti-apoptotic pathways [1] [3].

The phosphorylation status of HSP27 is increasingly recognized as a critical factor in disease pathogenesis, particularly in cancer and neurodegenerative disorders. In oncology, elevated HSP27 phosphorylation has been correlated with advanced tumor stage, metastasis, and treatment resistance [4] [5]. For instance, in metastatic hepatocellular carcinoma cells, phosphorylated HSP27 regulates NF-κB pathway activation and confers apoptosis resistance [5]. Similarly, in colorectal cancer models, inhibition of HSP27 phosphorylation has been shown to sensitize tumor cells to conventional chemotherapeutics like 5-fluorouracil [6]. These findings have positioned HSP27 phosphorylation as an attractive therapeutic target for drug development, with p38 MAPK inhibitors such as Skepinone-L emerging as valuable pharmacological tools for investigating HSP27-mediated pathways.

Molecular Mechanisms of HSP27 Phosphorylation

Kinase Pathways Regulating HSP27 Phosphorylation

The phosphorylation landscape of HSP27 is predominantly regulated by the p38 MAPK-MK2/MK3 signaling axis, with additional contributions from other kinases under specific physiological contexts. The p38 MAPK-MK2/MK3 pathway represents the primary signaling module responsible for HSP27 phosphorylation in response to diverse cellular stresses, including oxidative stress, inflammatory cytokines, and chemotherapeutic agents [1]. Upon activation by upstream signals, p38 MAPK phosphorylates and activates MK2 (MAPKAPK-2), which subsequently directly phosphorylates HSP27 at all three serine residues (Ser-15, Ser-78, and Ser-82) [1]. MK3 (MAPKAPK-3), a closely related kinase, also phosphorylates HSP27 with a preference for Ser-82 over Ser-78 and Ser-15, though its contribution is less pronounced due to lower expression levels compared to MK2 [1].

Several secondary kinase pathways can also modulate HSP27 phosphorylation under specific conditions. Protein kinase D (PKD, formerly known as PKCμ) has been demonstrated to phosphorylate HSP27 at Ser-82, while Akt can directly phosphorylate HSP27 and facilitate its dissociation from Akt itself, creating a feedback regulation mechanism [7]. Additionally, cGMP-dependent protein kinases (cGK) have been reported to phosphorylate HSP27 at Thr-143, though the functional significance of this modification remains less characterized [7]. The specific kinase pathways engaged for HSP27 phosphorylation appear to be cell type-dependent and determined by the nature of the stimulus, with the p38-MK2 axis predominating in stress responses while PKD and Akt may contribute more significantly in growth factor signaling contexts.

Figure 1: HSP27 Phosphorylation Signaling Pathway. Cellular stressors activate the p38 MAPK-MK2/MK3 axis, leading to HSP27 phosphorylation at three serine residues. This triggers structural reorganization from large oligomers to smaller complexes with altered functions.

Structural and Functional Consequences of Phosphorylation

Phosphorylation induces profound structural rearrangements in HSP27 that fundamentally alter its functions. Serine phosphorylation, particularly at positions 78 and 82, triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers [1] [2]. Research has demonstrated that Ser-90 phosphorylation (corresponding to human Ser-82) is both necessary and sufficient for causing this structural transition in Chinese hamster HSP27, while Ser-15 phosphorylation plays a minor role in oligomer dissociation [2]. The structural reorganization occurs through two distinct molecular interfaces: a phosphorylation-insensitive interaction mediated by the C-terminal α-crystallin domain that maintains dimer integrity, and a phosphorylation-sensitive interaction facilitated by the N-terminal domain containing a WDPF motif that enables higher-order oligomerization [2].

The phosphorylation-dependent structural changes directly impact HSP27's functional capabilities. The chaperone activity of HSP27 is significantly modulated by its phosphorylation status, with large oligomers exhibiting potent ATP-independent chaperone function that can be disrupted upon phosphorylation-induced dissociation [1]. Additionally, phosphorylated HSP27 gains the ability to regulate actin dynamics by interacting with actin monomers and facilitating actin filament assembly at the leading edge of migrating cells [3] [7]. This function is crucial for cell motility and has been demonstrated in corneal epithelial wound healing models, where HSP27 phosphorylation promotes migration and repair processes [8]. The structural transition also enables phosphorylated HSP27 to interact with specific client proteins involved in apoptosis regulation, including components of the mitochondrial apoptosis pathway, thereby exerting cytoprotective effects [4] [5].

This compound as a Research Tool for p38α/HSP27 Pathway Inhibition

Mechanism of Action and Selectivity Profile

This compound is a highly selective and potent ATP-competitive inhibitor of p38α MAPK (mitogen-activated protein kinase), developed as a second-generation p38 inhibitor with improved specificity and reduced off-target effects. Unlike first-generation p38 inhibitors such as SB203580, which exhibits limitations in selectivity, This compound demonstrates exceptional specificity for p38α with minimal activity against other kinases, including the closely related p38β isoform [6]. This high selectivity profile makes this compound particularly valuable for dissecting the specific contributions of p38α signaling pathways in complex biological systems. The compound functions by binding to the ATP-binding pocket of p38α, thereby preventing phosphorylation and activation of downstream kinases, most notably MK2, which serves as the primary kinase directly responsible for HSP27 phosphorylation.

The therapeutic rationale for targeting the p38α/HSP27 axis stems from the well-established role of this pathway in stress resistance mechanisms and treatment resilience in various disease contexts. In cancer biology, sustained HSP27 phosphorylation via p38-MK2 signaling promotes tumor cell survival following chemotherapeutic intervention, as demonstrated in colorectal cancer models where 5-FU treatment upregulated HSP27 phosphorylation at Ser-78 [6]. Similarly, in neurodegenerative proteinopathies involving tau aggregation, modulation of HSP27 phosphorylation status influences tau clearance and neuronal function [9]. By specifically inhibiting p38α, this compound effectively disrupts this cytoprotective signaling cascade, thereby sensitizing cells to stress-induced apoptosis and reducing aggregation-prone protein accumulation in experimental models.

Experimental Design Considerations

When employing this compound in HSP27 phosphorylation studies, several methodological considerations are essential for generating interpretable results. First, appropriate cell model selection is critical, as HSP27 expression and phosphorylation patterns vary considerably across different cell types. Cancer cell lines with documented HSP27 phosphorylation, such as HCT116 and HCT15 colorectal carcinoma cells or MHCC97H hepatocellular carcinoma cells, provide robust model systems for initial methodology development [5] [6]. Second, optimization of treatment conditions including this compound concentration (typically 0.1-1 μM for p38α inhibition), pretreatment duration (generally 1-2 hours before stimulus application), and combination with relevant stressors (e.g., chemotherapeutics, inflammatory cytokines, or oxidative stress inducers) must be empirically determined for each experimental system.

Proper control conditions should include vehicle-treated controls, stimulus-only conditions, this compound-only treatments, and appropriate positive controls for pathway activation (e.g., anisomycin for p38 activation). Additionally, verification of target engagement through assessment of MK2 phosphorylation or direct measurement of kinase activity is recommended to confirm pathway inhibition. It is also advisable to monitor potential compensatory activation of alternative HSP27 kinase pathways (e.g., Akt or PKD) that might maintain HSP27 phosphorylation despite p38α inhibition, particularly during prolonged exposure periods. When implementing this compound in vivo, attention to pharmacokinetic parameters including bioavailability, tissue distribution, and dosing frequency is necessary for meaningful interpretation of results.

Detailed Experimental Protocols

Cell-Based Assay for HSP27 Phosphorylation Inhibition

This protocol describes a standardized approach for evaluating this compound-mediated inhibition of HSP27 phosphorylation in cultured cell systems, optimized for colorectal cancer cell lines but adaptable to other cell types.

Materials and Reagents:

- Cell lines: HCT116, HCT15, or other relevant models [6]

- This compound (prepared as 10 mM stock in DMSO, stored at -20°C)

- Positive control activator: Anisomycin (1 μg/mL) or SB203580 (10 μM) [6]

- Lysis buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 2.5 mM sodium pyrophosphate, 50 mM NaF, 50 mM HEPES, 1 mM Na₃VO₄, 2 mM PMSF, plus protease inhibitors [6]

- Antibodies: Anti-HSP27, anti-phospho-HSP27 (Ser15, Ser78, Ser82), anti-β-actin [6]

Procedure:

Cell Culture and Treatment:

- Culture cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) until 70-80% confluent [6].

- Pre-treat cells with this compound (0.1-1 μM) or vehicle control (DMSO) for 2 hours.

- Apply cellular stressor (e.g., 1.28 μg/mL 5-FU for colorectal cancer models) for designated time periods (typically 15 minutes to 24 hours) [6].

- Include appropriate controls: vehicle only, this compound only, stressor only, and positive control for pathway inhibition.

Cell Lysis and Protein Extraction:

- Aspirate medium and wash cells with ice-cold PBS.

- Lyse cells in ice-cold lysis buffer (100-200 μL per well of 6-well plate) for 30 minutes on ice [6].

- Scrape cells and transfer lysates to microcentrifuge tubes.

- Clarify by centrifugation at 10,000 × g for 15 minutes at 4°C.

- Transfer supernatant to fresh tubes and determine protein concentration using Bradford assay.

Western Blot Analysis:

- Resolve 20-30 μg total protein per lane by SDS-PAGE (10-12% gel) [6].

- Transfer to PVDF membranes using standard protocols.

- Block membranes with 5% skim milk or BSA in TBST for 1 hour.

- Incubate with primary antibodies (diluted 1:1,000-1:2,000 in 5% BSA/TBST) overnight at 4°C [6].

- Incubate with HRP-conjugated secondary antibodies (1:10,000) for 1 hour.

- Detect using ECL reagents and visualize with imaging system.

- Strip and re-probe membranes for total HSP27 and loading controls.

Figure 2: Experimental Workflow for HSP27 Phosphorylation Analysis. Stepwise procedure for evaluating this compound effects on HSP27 phosphorylation in cell-based systems.

Quantitative Mass Spectrometry Analysis of HSP27 Phosphorylation

This protocol describes a comprehensive mass spectrometry-based approach for quantifying HSP27 phosphorylation stoichiometry at individual serine residues, providing detailed phosphorylation dynamics beyond western blot analysis.

Materials and Reagents:

- Immunoprecipitation antibodies: Anti-HSP27, phospho-Ser78 specific antibodies [7]

- Enzymes: Lys-C, trypsin, Glu-C (for multi-enzyme digestion strategy) [7]

- LC-MS reagents: 0.1% formic acid in water, 0.1% formic acid in acetonitrile

- Special sample handling: 4 M guanidine HCl for large peptide recovery [7]

Procedure:

Sample Preparation and Immunoprecipitation:

- Prepare cell lysates as described in Section 4.1.

- Perform immunoprecipitation using anti-HSP27 or phospho-specific antibodies.

- Use paramagnetic protein A Dynabeads for efficient pull-down [7].

- Wash beads extensively with modified RIPA buffer.

Multi-Enzyme Digestion Strategy:

- Divide immunoprecipitated HSP27 into three aliquots.

- Digest first aliquot with Lys-C alone (enables identification of large 13 kDa fragment) [7].

- Digest second aliquot with Lys-C followed by trypsin.

- Digest third aliquot with Lys-C followed by Glu-C.

- Use special sample handling with 4 M guanidine HCl prior to LC-MS analysis to improve large peptide recovery [7].

LC-MS Analysis and Data Processing:

- Analyze separate digests by LC-MS using gradient separation.

- Employ label-free quantitation for phosphorylation stoichiometry determination.

- Monitor specific fragments: Glu-C fragments containing Ser78 and Ser82, tryptic fragments containing Ser15 [7].

- Identify novel post-translational modifications including N-terminal Met truncation and acetylation of subsequent Thr [7].

Data Analysis:

- Calculate phosphorylation stoichiometry using extracted ion chromatograms.

- Determine relative abundance of non-phosphorylated, mono-phosphorylated, and di-phosphorylated species.

- Quantify stimulus-induced changes in phosphorylation patterns and this compound-mediated inhibition.

Data Interpretation and Technical Considerations

Expected Results and Data Analysis

Treatment with this compound should produce a dose-dependent reduction in HSP27 phosphorylation at all three serine residues, with maximal inhibition typically observed at 0.5-1 μM concentration in cellular assays. The extent of inhibition may vary depending on the cell type and stimulus, with Ser-78 and Ser-82 generally showing more pronounced inhibition compared to Ser-15 [6]. Successful pathway inhibition should be verified by monitoring phosphorylation of downstream targets such as MK2, which should correlate with reduced HSP27 phosphorylation. The biological consequences of this compound treatment may include increased cellular sensitivity to stress-inducing agents, as demonstrated in colorectal cancer models where p38 inhibition reduced IC₅₀ values for 5-FU by 30-50% [6].

Table 1: Expected Effects of this compound on HSP27 Phosphorylation in Cellular Models

| Experimental Condition | Ser-15 Phosphorylation | Ser-78 Phosphorylation | Ser-82 Phosphorylation | Functional Outcome |

|---|---|---|---|---|

| Basal (unstimulated) | Minimal change | Minimal change | Minimal change | No significant effect on viability |

| Stressor only | ↑↑ (2-3 fold) | ↑↑↑ (3-5 fold) | ↑↑↑ (3-5 fold) | Enhanced stress resistance |

| This compound only | ↓ (30-40%) | ↓ (30-40%) | ↓ (30-40%) | Minimal effect on viability |

| Stressor + this compound | ↓↓ (60-70% inhibition) | ↓↓↓ (70-80% inhibition) | ↓↓↓ (70-80% inhibition) | Sensitization to stress-induced apoptosis |

Interpretation of experimental results should consider the dynamic nature of HSP27 phosphorylation, which can occur rapidly (within minutes) following stimulus application and may exhibit complex temporal patterns [1]. Additionally, researchers should be aware that different stressors may induce distinct phosphorylation patterns across the three serine residues, potentially resulting in varying biological consequences. For example, certain apoptotic inducers promote accumulation of large HSP27 oligomers while others favor small oligomer formation, despite similar overall phosphorylation levels [4].

Troubleshooting and Technical Validation

Several technical challenges may arise when investigating HSP27 phosphorylation, requiring specific troubleshooting approaches. Incomplete phosphorylation inhibition despite this compound treatment may indicate compensation by alternative kinase pathways (e.g., Akt or PKD), necessitating combination kinase inhibition strategies [7]. High background phosphorylation in control samples can be mitigated by serum starvation prior to experiments and careful validation of antibody specificity using phospho-specific antibodies and peptide competition assays. Variable antibody performance across cell types can be addressed by including positive control lysates with known phosphorylation status in each blot.

Technical validation should include verification of target engagement through assessment of MK2 phosphorylation status, which should correlate with HSP27 phosphorylation changes. Functional validation can be achieved through complementary approaches such as actin polymerization assays [3] [7] or apoptosis sensitivity tests [5] [6] to confirm biological consequences of phosphorylation inhibition. For mass spectrometry-based approaches, internal standardization using stable isotope-labeled HSP27 peptides can improve quantification accuracy, while sequence coverage validation should confirm complete analysis of all modification sites [7].

Table 2: Troubleshooting Guide for HSP27 Phosphorylation Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| High background phosphorylation | Serum-induced activation, antibody cross-reactivity | Serum starvation prior to assay, validate antibody specificity with peptide blocks |

| Incomplete inhibition with this compound | Compensation by alternative kinases, insufficient drug concentration | Combine with Akt or PKD inhibitors, perform dose-response (0.1-10 μM) |

| Poor band resolution in western | Over-transfer, protein degradation | Optimize transfer time, use fresh protease/phosphatase inhibitors |

| Variable phosphorylation between replicates | Inconsistent stimulation timing, cell density effects | Standardize protocol timing, maintain consistent cell confluence |

| Inconsistent MS quantification | Incomplete digestion, peptide loss | Implement multi-enzyme digestion, use guanidine HCl for large peptides |

Research Applications and Future Directions

The experimental approaches outlined in these application notes enable sophisticated investigation of HSP27 phosphorylation in diverse research contexts. In cancer biology, these protocols facilitate studies of treatment resistance mechanisms, particularly the role of HSP27 phosphorylation in cytoprotective responses to chemotherapeutics [4] [6]. In neurodegenerative disease research, these methods support exploration of HSP27's phosphorylation-dependent regulation of pathological protein aggregation, as demonstrated in tauopathy models where phospho-dynamic HSP27 facilitated tau clearance while pseudo-phosphorylated HSP27 promoted soluble tau accumulation [9]. Additionally, in inflammatory disease contexts, these approaches can elucidate how HSP27 phosphorylation modulates immune signaling pathways, including potentially novel roles in regulating cGAS-STING mediated interferon responses [10].

Emerging research directions highlight several promising applications for this compound and related HSP27 phosphorylation inhibitors. Combination therapy approaches represent a particularly compelling strategy, wherein this compound-mediated HSP27 phosphorylation inhibition is paired with conventional chemotherapeutics to overcome treatment resistance [6]. The development of phosphorylation state-specific biomarkers based on HSP27 phosphorylation patterns offers potential for patient stratification and treatment response monitoring [4] [7]. Furthermore, the discovery of novel HSP27 phosphorylation-dependent interactions with viral proteins [10] and regulation of innate immune signaling pathways suggests expanding applications in infectious disease and immunology research. As understanding of HSP27 phosphorylation biology continues to evolve, the refined methodologies presented here will enable increasingly sophisticated dissection of this complex regulatory mechanism in health and disease.

References

- 1. Heat shock protein 27 : kinases, phosphatases... phosphorylation [pmc.ncbi.nlm.nih.gov]

- 2. HSP27 Multimerization Mediated by Phosphorylation ... [sciencedirect.com]

- 3. The role of Hsp27 and actin in the regulation of movement ... [sciencedirect.com]

- 4. Heat shock protein 27 phosphorylation state is associated ... [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of HSP on NF-κB pathway activation may be involved in... 27 [bmccancer.biomedcentral.com]

- 6. Inhibition of heat shock protein 27 promotes... phosphorylation [spandidos-publications.com]

- 7. Comprehensive Characterization of Heat Shock Protein 27 ... [pmc.ncbi.nlm.nih.gov]

- 8. RNA Interference-based Investigation of the Function of Heat Shock... [jove.com]

- 9. Phosphorylation Dynamics Regulate Hsp27-Mediated ... [pmc.ncbi.nlm.nih.gov]

- 10. HSP27 Attenuates cGAS-Mediated IFN-β Signaling through ... [pmc.ncbi.nlm.nih.gov]

Proposed Workflow for Skepinone-L Quantification

The entire experimental process, from sample collection to data analysis, is summarized in the following workflow diagram for a clear overview.

Detailed Experimental Protocol

Here is a step-by-step protocol, adapted from general UPLC-MS/MS methodologies for small molecules [1], which you can tailor for Skepinone-L.

Sample Preparation and Extraction

- Materials: Pre-cooled mortar and pestle, liquid nitrogen, safe-lock microcentrifuge tubes, vibration bead mill, centrifuge, sonication bath.

- Reagents: Internal Standard (IS - a stable isotope-labeled analog of this compound is ideal), ice-cold methanol or 10% methanol-water [1].

- Procedure:

- Homogenization: Snap-freeze tissue or cell pellets. Grind approximately 20-25 mg of material into a fine powder under liquid nitrogen [1].

- Weighing: Transfer the powder to a pre-cooled microcentrifuge tube.

- Spiking: Add a known volume (e.g., 10 μL) of your Internal Standard working solution to correct for procedural losses and matrix effects [1].

- Extraction: Add 1.0 mL of ice-cold extraction solvent. Homogenize using a bead mill for 3-5 minutes. Subsequently, sonicate in a cooled bath for 3 minutes to improve extraction efficiency [1].

- Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble debris [1].

- Collection: Transfer the supernatant (the extract) to a new tube.

Sample Purification (Solid-Phase Extraction - SPE)

This step is critical for removing interfering compounds and minimizing ion suppression in the mass spectrometer.

- Materials: Oasis HLB or similar reversed-phase SPE columns (1 cc, 30 mg), SPE vacuum manifold.

- Procedure:

- Conditioning: Activate the sorbent with 1 mL of 100% methanol, then equilibrate with 1 mL of 0.1% formic acid in water [1].

- Loading: Apply the entire sample extract (~1 mL) to the column. Discard the flow-through.